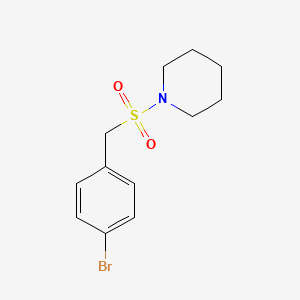

1-((4-Bromobenzyl)sulfonyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLWPWJZGGNXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Sulfonyl Piperidine (B6355638) Scaffolds

The synthesis of sulfonyl piperidine scaffolds is a significant area of organic chemistry, driven by the prevalence of this moiety in pharmacologically active compounds. nih.gov The construction of these molecules relies on robust and versatile reactions that functionalize the piperidine ring, primarily at the nitrogen atom.

Sulfonylation Reactions in Heterocyclic Synthesis

The formation of a sulfonamide bond is the cornerstone of synthesizing N-sulfonylated heterocycles. This transformation, known as sulfonylation, typically involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

This reaction is widely employed for the protection of amines or to introduce the sulfonyl group as a key structural component. chemicalbook.com The reactivity of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. The process is generally high-yielding and is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Various catalysts, including indium and ytterbium(III) triflate, have been shown to facilitate the sulfonylation of less reactive or sterically hindered amines.

Strategies for Piperidine Ring Functionalization

The piperidine ring is a versatile scaffold that can be functionalized at multiple positions. nih.gov While N-sulfonylation is the most direct route to the title compound's basic structure, functionalization of the carbon skeleton (C-H functionalization) is also a critical strategy in medicinal chemistry for creating diverse analogues.

Methods have been developed for the site-selective functionalization of the C2, C3, and C4 positions of the piperidine ring. For instance, dehydrogenative β-sulfonylation can install a sulfone group at the C3 position, leading to enaminyl sulfones. Other strategies rely on directing groups or metal catalysis to achieve regioselective C-H activation and subsequent bond formation. These advanced methods allow for the late-stage diversification of simple piperidine precursors, which is highly valuable in drug discovery programs.

Introduction of Halogenated Aromatic Moieties via Coupling Reactions

Introducing halogenated aromatic groups is a fundamental step in building complex molecules. Halogenated heterocycles are pivotal intermediates in synthetic chemistry. infinitylearn.com In the context of 1-((4-Bromobenzyl)sulfonyl)piperidine, the halogenated aromatic moiety is typically introduced as part of the electrophilic partner, namely 4-bromobenzylsulfonyl chloride.

The synthesis of such precursors may itself involve halogenation of an aromatic ring. Green chemistry approaches for this include using reagents like hydrogen peroxide in aqueous acetic acid to generate the electrophilic halogen species (e.g., Br⁺). Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming a C-N bond between an aryl halide and an amine, representing another strategic approach to link halogenated aromatic rings to nitrogen heterocycles. organic-chemistry.org

Specific Synthetic Routes for this compound

The synthesis of this compound is most directly achieved by the sulfonylation of piperidine with a pre-functionalized sulfonyl chloride. This approach requires the prior synthesis of the key electrophile, 4-bromobenzylsulfonyl chloride.

Identification of Key Precursors and Starting Materials

The logical disconnection of the target molecule points to two primary precursors: the amine (piperidine) and the sulfonyl chloride (4-bromobenzylsulfonyl chloride). While piperidine is a commercially available starting material, 4-bromobenzylsulfonyl chloride requires a multi-step synthesis.

A plausible synthetic sequence for 4-bromobenzylsulfonyl chloride begins with 4-bromotoluene (B49008).

Benzylic Bromination: 4-bromotoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) or elemental bromine with light irradiation to yield 4-bromobenzyl bromide. organic-chemistry.org

Thiol Formation: The resulting 4-bromobenzyl bromide can be converted to 4-bromobenzyl thiol (also known as 4-bromobenzyl mercaptan). This is often achieved through reaction with a sulfur nucleophile like sodium thiomethoxide followed by demethylation, or more directly with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Oxidative Chlorination: The crucial 4-bromobenzylsulfonyl chloride is then synthesized by the oxidative chlorination of 4-bromobenzyl thiol. Several modern methods are effective for this transformation, including the use of reagents like N-chlorosuccinimide (NCS) in the presence of water or a combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.orgnih.govacs.orgresearchgate.net This step is critical as it generates the reactive sulfonyl chloride needed for the final coupling reaction.

The key chemical entities involved in the synthesis are summarized below.

Considerations for Yields and Purity in Multi-Step Synthesis

Key considerations for enhancing yields and purity include:

Use of Protecting Groups: In syntheses involving multifunctional molecules like piperidine derivatives, protecting groups are essential to prevent unwanted side reactions. For instance, in the synthesis of a related compound, 1-(4-Bromobenzyl)piperidine-4-carboxylic acid, the piperidine-4-carboxylic acid is first protected as an ethyl ester. This strategy, known as Fischer esterification, prevents the carboxylic acid group from interfering with the subsequent alkylation of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the piperidine nitrogen, enabling selective functionalization.

Reaction Monitoring and Control: Continuous monitoring of the reaction progress is crucial for determining the optimal reaction time and minimizing the formation of byproducts. Techniques such as Thin-Layer Chromatography (TLC) are commonly employed to track the consumption of starting materials and the formation of the desired product. For example, in the hydrolysis of an ester intermediate, the reaction is monitored by TLC and confirmed by the disappearance of specific signals in ¹H NMR spectroscopy. Furthermore, precise control of reaction conditions like temperature is vital. In the synthesis of 1-(4-bromophenyl)piperidine (B1277246), the temperature is carefully controlled between 150-180°C to ensure the reaction proceeds to completion. google.com

Choice of Reagents and Catalysts: The selection of reagents, solvents, and catalysts can significantly impact reaction outcomes. For the synthesis of N-phenylpiperidine, a precursor to a related structure, different bases such as potassium tert-butoxide or sodium tert-amylate can be used, each affecting the reaction rate and yield. google.com Similarly, palladium-catalyzed cross-coupling reactions are a versatile method for forming C-C bonds in the synthesis of 4-arylpiperidines, but the cost of the catalyst can be a significant factor in large-scale production. google.comresearchgate.net

Purification Techniques: Each step in a multi-step synthesis typically requires a purification procedure to remove unreacted starting materials, reagents, and byproducts. Common methods include crystallization, distillation, and column chromatography. The final purity of the compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Advanced Synthetic Approaches: Modern methodologies like continuous flow chemistry offer significant advantages for multi-step synthesis. researchgate.net Flow chemistry systems allow for precise control over reaction parameters, rapid optimization, and enhanced safety. researchgate.net This technology can lead to higher yields and purity by minimizing the handling of unstable intermediates and enabling efficient purification, making it an attractive option for the synthesis of active pharmaceutical ingredients. researchgate.net

Derivatization and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are typically explored at the piperidine ring, the bromobenzyl moiety, and the sulfonyl linker to investigate structure-activity relationships.

Modifications at the Piperidine Ring Positions

The piperidine ring is a common scaffold in medicinal chemistry and provides several positions for substitution to modulate the compound's physicochemical properties. mdpi.com The synthesis of such analogues often begins with a pre-functionalized piperidine ring, which is then coupled with the (4-bromobenzyl)sulfonyl chloride fragment.

Examples of reported modifications include:

Substitution at the 4-position: This is a common site for introducing functionality. For example, 1-(4-Bromobenzyl)piperidine-4-carboxylic acid features a carboxylic acid group at this position, which can enhance polarity and provide a handle for further derivatization, such as esterification. Another derivative, 1-((4-bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, incorporates a protected hydroxyl group, indicating that both polar and nonpolar functionalities can be introduced. bldpharm.com

Substitution at the 3-position: The 3-position can also be modified. The compound 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine demonstrates the introduction of a small alkyl group, which can influence the molecule's conformation and binding interactions. nih.gov

Alternative Linkage Position: In a structural isomer, 3-(4-Bromobenzyl)piperidine, the bromobenzyl group is attached to the carbon at the 3-position of the piperidine ring, rather than the nitrogen atom. chemscene.comnih.gov This changes the core scaffold from a tertiary sulfonamide to a secondary amine.

The following table summarizes key modifications made to the piperidine ring in analogues related to the parent compound.

| Compound Name | Position of Modification | Substituent |

| 1-(4-Bromobenzyl)piperidine-4-carboxylic acid | 4-position | Carboxylic acid (-COOH) |

| 1-((4-bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine bldpharm.com | 4-position | (tert-butyldimethylsilyl)oxy |

| 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine nih.gov | 3-position | Methyl (-CH₃) |

| 3-(4-Bromobenzyl)piperidine chemscene.comnih.gov | 3-position | 4-Bromobenzyl |

Substituent Effects on the Bromobenzyl Moiety

The bromobenzyl portion of the molecule provides another key area for derivatization. The electronic properties of the phenyl ring can be tuned by altering the substituents, and the bromine atom itself serves as a versatile synthetic handle.

Bromine-Lithium Exchange: The bromine atom can be swapped for a lithium atom through a Br-Li exchange reaction using reagents like n-butyllithium (nBuLi). researchgate.net The resulting aryllithium intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of functional groups. researchgate.net This method has been used to synthesize biaryls containing a piperidylmethyl group. researchgate.net

Influence of Other Substituents: The introduction of other substituents onto the benzyl (B1604629) ring can significantly impact reaction outcomes and molecular properties. Research on related structures has shown that strong electron-releasing groups (like methoxy (B1213986), -OMe) or electron-withdrawing groups (like nitro, -NO₂) on the aryl ring can dramatically alter reactivity in synthetic transformations. mdpi.com While a methoxy group might favor certain reaction pathways, a nitro group could inhibit the reaction entirely. mdpi.com This highlights the importance of considering the electronic nature of substituents when designing synthetic routes for new analogues.

The table below illustrates how different substituents on the benzyl moiety can affect the molecule's properties.

| Substituent at Para-position | Electronic Effect | Potential for Further Reaction |

| -Br (Bromine) | Electron-withdrawing | High (Cross-coupling, Li-exchange) researchgate.netresearchgate.net |

| -H (Hydrogen) | Neutral | Low |

| -OMe (Methoxy) | Electron-releasing | Moderate (Can influence reaction pathways) mdpi.com |

| -NO₂ (Nitro) | Strong Electron-withdrawing | Low (Can inhibit certain reactions) mdpi.com |

Exploration of Different Sulfonyl Linker Variants

The sulfonyl group (-SO₂-) forms a stable sulfonamide linkage between the bromobenzyl moiety and the piperidine ring. This linker is a common feature in many biologically active compounds due to its chemical stability and its ability to act as a hydrogen bond acceptor. Exploration of variants of this linker is a common strategy in medicinal chemistry to fine-tune a molecule's properties.

Absence of a Linker: The most direct variant is the complete removal of the sulfonyl group, resulting in a direct C-N bond between the benzyl group and the piperidine nitrogen. The compound 1-(4-Bromobenzyl)piperidine is an example of this structural variant. sigmaaldrich.com This modification significantly changes the geometry and electronic nature of the connection, transforming the electron-withdrawing sulfonamide into a more basic tertiary amine.

Bioisosteric Replacements: The sulfonamide group can be replaced by other functional groups with similar steric or electronic properties, a concept known as bioisosteric replacement. A common bioisostere for a sulfonamide is an amide group (-C(O)NH-). Replacing the sulfonyl group with a carbonyl group would create 1-(4-bromobenzoyl)piperidine, an amide. While the sulfonyl group has a tetrahedral geometry, the carbonyl group is trigonal planar, leading to significant changes in the three-dimensional shape of the molecule.

Alternative Aryl Sulfonyl Groups: While keeping the sulfonylpiperidine core, the 4-bromobenzyl group can be replaced with other aryl groups to explore different structural requirements. An example is 1-[(4-fluoro-1-naphthalenyl)sulfonyl]piperidine, which introduces a larger, more rigid aromatic system. ebi.ac.uk

This table compares the standard sulfonyl linker with potential alternatives.

| Linker Type | Chemical Structure | Key Features | Example Compound |

| Sulfonamide | -SO₂- | Stable, H-bond acceptor, tetrahedral | This compound |

| Direct C-N bond | -CH₂- | Flexible, basic nitrogen | 1-(4-Bromobenzyl)piperidine sigmaaldrich.com |

| Amide (potential) | -C(O)- | Planar, H-bond acceptor/donor potential | 1-(4-bromobenzoyl)piperidine |

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

A multi-faceted spectroscopic approach is employed to determine the structure of 1-((4-Bromobenzyl)sulfonyl)piperidine, with each technique providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons. The aromatic protons on the 4-bromobenzyl group are expected to appear as two distinct doublets in the aromatic region, typically between δ 7.0 and 7.6 ppm. The protons on the carbon adjacent to the bromine atom would be deshielded compared to the other aromatic protons.

A key feature of the spectrum is the singlet corresponding to the benzylic protons (-CH₂-), which directly links the aromatic ring to the sulfonyl group. This signal is anticipated to be in the range of δ 4.0-4.5 ppm.

The protons of the piperidine (B6355638) ring will exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate as a multiplet around δ 2.8-3.2 ppm due to the deshielding effect of the sulfonyl group. The remaining piperidine protons (β- and γ-protons) would appear as multiplets at higher fields, typically between δ 1.4 and 1.8 ppm.

A summary of predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to Br) | 7.40 - 7.60 | d |

| Aromatic (2H, meta to Br) | 7.10 - 7.30 | d |

| Benzylic (-CH₂-) | 4.00 - 4.50 | s |

| Piperidine (α-CH₂) | 2.80 - 3.20 | m |

| Piperidine (β, γ-CH₂) | 1.40 - 1.80 | m |

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atoms of the 4-bromobenzyl group will have distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122 ppm, while the other aromatic carbons will resonate at slightly different fields. The benzylic carbon (-CH₂-) is anticipated to appear in the range of δ 55-65 ppm.

The carbon atoms of the piperidine ring will show signals in the aliphatic region. The α-carbons, adjacent to the nitrogen, are expected to be the most deshielded of the piperidine carbons, with a chemical shift around δ 47 ppm. The β- and γ-carbons will appear at higher fields, typically between δ 23 and δ 26 ppm.

A summary of predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Br) | ~122 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-CH₂) | ~135 |

| Benzylic (-CH₂-) | 55 - 65 |

| Piperidine (α-C) | ~47 |

| Piperidine (β-C) | ~25 |

| Piperidine (γ-C) | ~23 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl and other groups.

The most prominent peaks will be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-N stretching vibration of the piperidine ring is likely to be observed around 1100-1200 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and benzyl (B1604629) groups will be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Sulfonyl (S=O) asymmetric stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) symmetric stretch | 1160 - 1120 | Strong |

| C-N stretch | 1100 - 1200 | Medium |

| Aromatic C-H stretch | >3000 | Medium |

| Aliphatic C-H stretch | <3000 | Medium-Strong |

| C-Br stretch | 600 - 500 | Medium-Weak |

Note: Predicted values are based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS) for Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₆BrNO₂S), the expected monoisotopic mass is approximately 317.00 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. Electron Ionization Mass Spectrometry (EI-MS) would reveal characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the C-S and S-N bonds. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Solid-State Structural Determination

To date, no publicly available crystal structure data for this compound has been found in the common crystallographic databases. The determination of the single-crystal X-ray structure would provide the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such an analysis would be invaluable for a complete understanding of the compound's stereochemistry and packing in the crystalline form.

Advanced Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced structural and spectroscopic data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive investigation, detailed experimental data from single-crystal X-ray diffraction (SC-XRD) analysis for this specific compound could not be located.

The requested in-depth analysis, which includes the determination of molecular conformation, bond geometries, intermolecular interactions (such as hydrogen bonding and π-π stacking), and Hirshfeld surface analysis, is critically dependent on the availability of crystallographic data. This information, typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), is essential for a thorough and accurate structural elucidation.

While research exists on structurally related compounds containing piperidine, sulfonyl, or 4-bromobenzyl moieties, the unique combination and arrangement of these functional groups in this compound means that data from these related molecules cannot be accurately extrapolated to describe the target compound. The precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the resulting intermolecular forces are highly specific to the individual crystal structure of a compound.

Consequently, without the primary crystallographic data for this compound, it is not possible to provide the detailed analysis and data tables as specified in the requested outline. The scientific community has not yet published a single-crystal X-ray structure of this compound, precluding a scientifically rigorous discussion of its advanced structural features. Further experimental research, specifically the growth of a suitable single crystal and its analysis via X-ray diffraction, would be required to generate the data needed for the requested article.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the growing interest in the computational analysis of organic molecules for drug discovery and materials science, a thorough theoretical and computational investigation of the chemical compound this compound has not yet been reported in publicly available scientific literature. Extensive searches for dedicated studies on this specific molecule have yielded no results, indicating a significant gap in the current body of research.

The requested detailed analysis, including:

Quantum Chemical Calculations using DFT for electronic structure and geometry optimization,

Molecular Structure Optimization and Vibrational Analysis ,

Electronic Properties such as the HOMO-LUMO gap and charge transfer analysis,

Molecular Electrostatic Potential (MEP) for reactivity site prediction,

Natural Bond Orbital (NBO) analysis for stability and charge delocalization,

and the use of Fukui Functions for local reactivity prediction,

cannot be conducted without primary research data. Generating an article on these topics for this compound would require either direct access to unpublished research or the performance of new, original computational studies.

It is important to note that computational studies on analogous structures, such as other substituted benzylsulfonylpiperidines or brominated aromatic compounds, do exist. These studies often reveal valuable insights into how different functional groups influence molecular geometry, electronic distribution, and reactivity. However, in keeping with the principle of scientific accuracy, it would be inappropriate to extrapolate findings from different molecules to describe this compound, as even small structural changes can lead to significant differences in chemical behavior.

Therefore, the scientific community awaits dedicated research to elucidate the theoretical and computational profile of this compound. Such a study would be a valuable contribution to the field, providing a deeper understanding of this specific compound and adding to the broader knowledge base of sulfonamide chemistry.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

As of the latest available data, no specific molecular modeling or dynamics simulations studies for 1-((4-Bromobenzyl)sulfonyl)piperidine have been published. Consequently, detailed information on its interaction with biological macromolecules is not available.

Molecular Docking Studies with Biological Macromolecules

There are no published molecular docking studies for this compound. Therefore, data on the prediction of its binding modes, affinities, and specific ligand-protein interactions are currently unavailable.

Prediction of Binding Modes and Affinities

Information regarding the predicted binding modes and affinities of this compound with any biological macromolecule has not been reported in the scientific literature.

Elucidation of Ligand-Protein Interactions (Hydrogen Bonds, Hydrophobic Contacts)

Without specific molecular docking studies, the nature of potential ligand-protein interactions, such as hydrogen bonds or hydrophobic contacts that this compound might form within a protein's active site, remains unelucidated.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

There are no specific molecular dynamics simulation studies for this compound in the public domain. Such studies would be necessary to understand its conformational stability and the dynamics of its interactions with target proteins over time.

In Silico Assessment of Chemical Properties

Computational Prediction of Physiochemical Descriptors

While specific experimental studies on its biological interactions are lacking, the physicochemical properties of this compound can be predicted using computational models. These descriptors are essential for understanding the compound's potential behavior in biological systems and for its use in further computational research. The following table summarizes key physicochemical properties predicted through in silico methods.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrNO2S |

| Molecular Weight | 318.23 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 316.9983 g/mol |

| Topological Polar Surface Area | 42.5 Ų |

| Heavy Atom Count | 17 |

| Complexity | 321 |

Data sourced from the PubChem database entry for CID 1803603.

Investigation of Biological Activities and Mechanistic Insights Excluding Human Clinical Data

Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)

Cathepsin K Inhibitory Activity and Structure-Activity Relationships

Cathepsin K, a cysteine protease predominantly found in osteoclasts, is a key enzyme in bone resorption. nih.govmdpi.comresearchgate.net Its ability to degrade type I collagen makes it a significant target for therapies aimed at treating bone loss diseases like osteoporosis. nih.govresearchgate.netgoogle.com The inhibition of cathepsin K can reduce bone resorption. researchgate.netgoogle.com

A study identified a sulfonyl piperidine (B6355638) compound, F-12, as having the most potent activity against Cathepsin K with an IC₅₀ value of 13.52 µM. nih.gov Molecular docking studies showed that F-12 occupies the P1 and P2 pockets of the Cathepsin K active cavity. nih.gov To enhance its interaction with the P3 pocket, a benzylamine (B48309) group was added to the F-12 structure. nih.gov

Further research into related structures, such as (R)-N-(4-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-12), has been conducted to understand the structure-activity relationships of these inhibitors. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that regulate acetylcholine (B1216132) levels. koreascience.kr Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. mdpi.comnih.govnih.gov While AChE is primarily associated with cholinergic neurons, BChE activity increases in the brains of Alzheimer's patients, making it an important therapeutic target. koreascience.krnih.gov

The compound 1-((4-Bromobenzyl)sulfonyl)piperidine itself has not been extensively studied for its direct inhibitory effects on AChE and BChE. However, research on structurally similar piperidine derivatives has provided valuable insights. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC₅₀ of 0.56 nM for AChE and an 18,000-fold greater affinity for AChE over BChE. nih.gov This highlights the potential of the benzylsulfonylpiperidine scaffold in designing potent and selective cholinesterase inhibitors.

Another study on N-((1-(4-bromobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide showed that the sulfonamide group was important for maintaining BChE inhibitory activity. nih.gov Kinetic studies of other piperidine derivatives, such as E2020, have shown a mixed-type inhibition of AChE. nih.gov

These findings suggest that while direct data on this compound is limited, its core structure is a relevant pharmacophore for the development of cholinesterase inhibitors. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glucose control, making it a therapeutic target for type 2 diabetes. nih.govresearchgate.net

While specific studies on the DPP-4 inhibitory activity of this compound are not available, the broader class of sulfonamide-containing compounds has been investigated. The development of DPP-4 inhibitors has led to various non-peptidomimetic heterocyclic compounds and peptidomimetic scaffolds. nih.gov For an inhibitor to be effective, selectivity over other dipeptidyl peptidases, such as DPP8 and DPP9, is crucial to avoid potential adverse effects. epa.govresearchgate.net The investigation of various chemical scaffolds, including sulfonamides, has been a key area of research in the development of novel DPP-4 inhibitors. nih.gov

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and reduce post-meal blood glucose spikes, a strategy used in managing hyperglycemia. nih.govnih.gov

There is no direct research available on the inhibitory effects of this compound on α-glucosidase and α-amylase. The primary focus of research for this compound and its close derivatives has been on other enzymatic and cellular targets.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, Hepatitis C Virus Assembly)

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs. nih.govresearchgate.netnih.gov Similarly, the assembly of the hepatitis C virus (HCV) replicase, a complex of nonstructural proteins, is a critical step in the viral life cycle and a target for antiviral intervention. nih.gov

Research into the inhibition of SARS-CoV-2 Mpro has explored a wide range of compounds. While direct studies on this compound are not documented, the general class of sulfonamides has been investigated. For example, a methanesulfonamide (B31651) derivative demonstrated improved biochemical potency against SARS-CoV-2 Mpro. medrxiv.org

Regarding HCV, the assembly of the viral replicase involves interactions between multiple nonstructural proteins, with NS4B and NS5A playing key roles. nih.gov Inhibition of HCV replication has been achieved with 2'-modified nucleoside analogs that act on the RNA-dependent RNA polymerase (NS5B). nih.gov There is no current research linking this compound to the inhibition of HCV assembly or its proteases.

Other Biological Activity Investigations (Mechanistic and Non-Clinical)

Antifungal and Insecticidal Potentials

A review of the literature did not identify any studies that have evaluated the antifungal or insecticidal properties of this compound. Although some sulfonylpiperidine derivatives have been assessed for antimicrobial activity against plant pathogens, this specific compound has not been tested for its potential as an antifungal or insecticidal agent. nih.gov

Antifungal and Insecticidal Activity Screening

| Target Organism | Activity Type | Result (e.g., MIC, % Inhibition) | Reference |

|---|---|---|---|

| (Fungus) | Antifungal | Data Not Available | N/A |

| (Insect) | Insecticidal | Data Not Available | N/A |

Antioxidant Activity Evaluation

There are no published experimental evaluations of the antioxidant activity of this compound. Standard antioxidant assays, such as DPPH radical scavenging, ABTS assays, or ferric reducing antioxidant power (FRAP) tests, have not been reported for this compound. Reviews on related heterocyclic structures suggest that the piperidine nucleus can be a scaffold for antioxidant compounds, but specific data for this compound is absent. researchgate.netinnovareacademics.in

Receptor Binding Affinity Studies (e.g., σ1 Receptor, 5-HT Receptors)

The biological profile of this compound and its analogues is significantly defined by their interaction with various receptor systems. Research has particularly focused on their affinity for sigma (σ) receptors and, to a lesser extent, serotonin (B10506) (5-HT) receptors.

Sigma (σ) Receptor Affinity

The N-benzylsulfonylpiperidine scaffold is a recognized pharmacophore for sigma-1 (σ1) receptor ligands. Studies on a series of arylalkylsulfonyl piperidine derivatives have shown that these compounds can exhibit high affinity for the σ1 receptor. Specifically, halogen substitutions on the benzyl (B1604629) moiety are a key feature influencing this affinity. nih.gov The presence of a halogen, such as the bromo group in this compound, is associated with high affinity for σ1 receptors and lower affinity for the σ2 subtype, indicating a degree of selectivity. nih.gov

The affinity is also modulated by the linker between the aromatic ring and the sulfonyl group. For instance, compounds with a single methylene (B1212753) group (benzylsulfonyl) have demonstrated optimal σ1 receptor affinity compared to those with no linker or a longer two-carbon chain. nih.gov While specific Ki values for this compound are not detailed in the provided literature, a closely related analogue, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was identified as a potent ligand with a Ki value of 0.96 ± 0.05 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor. nih.gov This suggests that the 4-bromo analogue likely also possesses high, nanomolar affinity for the σ1 receptor.

Serotonin (5-HT) Receptor Affinity

While the primary focus for this chemical class has been the σ1 receptor, the piperidine and substituted benzyl moieties are common features in ligands for various G-protein coupled receptors, including serotonin receptors. Analogous compounds, such as certain 4-alkyl-1-arylpiperazines, have shown high affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.netnih.gov For example, N,N-dimethyltryptamine derivatives with halogen substitutions (chloro, bromo, iodo) at the 5-position of the indole (B1671886) ring retain good affinity for 5-HT1D and 5-HT1B receptors. researchgate.net Although the core structure is different, these findings indicate that a halogenated aromatic ring, a feature of this compound, is compatible with 5-HT receptor binding. The specific binding profile of this compound at various 5-HT receptor subtypes would require direct experimental evaluation.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The systematic analysis of how structural modifications to the 1-(benzylsulfonyl)piperidine scaffold affect biological potency provides crucial insights for drug design.

Correlation of Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies on this class of compounds reveal that potency at the σ1 receptor is highly sensitive to changes in three main regions: the aromatic ring (A), the linker (B), and the piperidine ring (C).

Aromatic Ring (A): The substitution pattern on the benzyl ring is a critical determinant of potency. Halogen substitution is particularly favorable. The position and nature of the halogen can fine-tune affinity and selectivity. For example, moving the iodine from the 3-position to other positions on the benzyl ring in related compounds significantly alters binding affinity, indicating a specific binding pocket for this substituent. The 4-bromo substitution in this compound is expected to engage in favorable hydrophobic and possibly halogen-bonding interactions within the receptor binding site. nih.gov

Linker (B): The sulfonylpiperidine group acts as a key structural and electronic element. The length of the alkyl chain between the phenyl ring and the sulfonyl group is optimal at one carbon (a benzyl group), as seen in compounds with the highest affinity. nih.gov

Piperidine Ring (C): Modifications to the piperidine ring itself also have a profound impact. In related series, substitution at the 4-position of the piperidine ring, for example with a benzyl group, has been shown to be compatible with or even enhance σ1 affinity. nih.gov The unsubstituted piperidine in this compound serves as the core basic amine feature essential for receptor interaction.

The following table summarizes the SAR for key analogues, demonstrating the impact of structural changes on σ1 receptor binding affinity.

| Compound | Structural Modification vs. Core Scaffold | σ1 Receptor Affinity (Ki, nM) | σ1/σ2 Selectivity Ratio |

|---|---|---|---|

| This compound | Parent compound (4-Bromo on benzyl) | High (Predicted) | High (Predicted) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Iodo at 3-position; Benzyl at piperidine-4-position | 0.96 | 96 |

| 1-(benzylsulfonyl)piperidine | Unsubstituted benzyl ring | Moderate | N/A |

Identification of Pharmacophoric Features

The SAR data for this compound and related ligands align well with established pharmacophore models for σ1 receptor antagonists. The widely accepted Glennon model identifies three essential features for high-affinity binding: nih.govnih.gov

A Central Basic Amine: A positive ionizable nitrogen atom is a cornerstone of σ1 ligand interactions. In this compound, the nitrogen atom of the piperidine ring fulfills this role. It is believed to form a key salt bridge with an acidic residue, such as Asp116 or Glu172, in the receptor's binding pocket. nih.govmdpi.com

A Primary Hydrophobic Region: Located adjacent to the basic amine, this region is typically occupied by the piperidine ring itself.

A Secondary Hydrophobic Region: This is a larger, more distal hydrophobic pocket situated 6-10 Å from the basic amine. nih.gov In this compound, the 4-bromobenzyl group perfectly occupies this secondary hydrophobic region. The sulfonyl group acts as a rigid spacer, correctly positioning the substituted aromatic ring within this pocket. The bromo-substituent likely contributes to enhanced binding through favorable hydrophobic and electronic interactions. nih.gov

More recent pharmacophore models, derived from crystal structures, confirm this general arrangement, adding further definition to the size and shape of the hydrophobic pockets and the potential for additional hydrogen bond acceptor/donor interactions. nih.gov

Strategies for Lead Compound Optimization

Using this compound as a lead compound, several strategies can be employed for optimization to enhance potency, selectivity, and other pharmacological properties. These strategies involve systematic structural modifications based on the known SAR and pharmacophore models. nih.gov

Exploring Aromatic Substitutions: While the 4-bromo substituent is effective, a systematic exploration of other halogens (F, Cl, I) and bioisosteric groups (e.g., CF3, CN, OCH3) at the para-position could yield improved potency or selectivity. Investigating substitutions at the ortho- and meta-positions would also be crucial to fully map the steric and electronic requirements of the secondary hydrophobic pocket.

Piperidine Ring Modification: Introducing small alkyl or other functional groups at the 3- or 4-positions of the piperidine ring could probe for additional interactions in the primary hydrophobic region. For example, adding a 4-methyl or 4-ethyl group can sometimes enhance affinity or modulate the functional activity of piperidine-based ligands. uniba.it

Scaffold Hopping and Linker Modification: While the benzylsulfonyl linker is effective, replacing the sulfonyl group with other linkers like an amide or a reversed amide could alter the compound's conformational rigidity and electronic properties, potentially leading to a different binding mode or improved selectivity. Similarly, replacing the piperidine with another cyclic amine, such as a piperazine (B1678402) or azepane, could be explored, although this often leads to significant changes in the binding profile. unict.it

Computational and Structure-Based Design: Leveraging computational tools is a key optimization strategy. nih.gov Docking this compound into a homology model or crystal structure of the σ1 receptor can help visualize its binding pose. This allows for the rational design of new analogues with modifications predicted to form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. mdpi.com Free energy perturbation calculations can then be used to more accurately predict the binding affinities of these new designs before undertaking their synthesis. nih.gov

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 1-((4-bromobenzyl)sulfonyl)piperidine and its analogs is foundational to any future investigation. While standard synthetic routes involving the reaction of piperidine (B6355638) with 4-bromobenzylsulfonyl chloride can be envisaged, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Current methodologies for creating similar sulfonamide linkages often involve reacting a sulfonyl chloride with an amine in the presence of a base. For instance, the synthesis of new sulfonamide derivatives of trimetazidine (B612337) has been achieved by reacting the corresponding sulfonyl chloride with trimetazidine in dichloromethane (B109758) with triethylamine (B128534). mdpi.com A similar approach could be adapted for this compound.

Future explorations could include:

Catalytic Approaches: Investigating novel catalysts to improve reaction rates and yields. For example, palladium-catalyzed cross-coupling reactions have been effectively used to synthesize 4-arylpiperidines from protected 4-piperidones. researchgate.net Exploring similar catalytic systems for the sulfonyl group introduction could be a fruitful avenue.

Green Chemistry Principles: The development of eco-friendly synthetic methods is paramount. This could involve the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that can be recycled. A patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) utilizes sulfolane (B150427) as a solvent and a strong base, highlighting an existing industrial approach that could potentially be refined for sustainability. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher purity products and more efficient production.

Diversity-Oriented Synthesis: Creating a library of derivatives by varying the substituents on both the piperidine and the benzyl (B1604629) rings would be crucial for structure-activity relationship (SAR) studies. Methodologies that allow for the late-stage functionalization of the core scaffold would be particularly valuable. A review on piperidine derivatives highlights various intramolecular and intermolecular reactions that could be adapted for this purpose. mdpi.com

Deeper Mechanistic Elucidation of Biological and Chemical Interactions

Understanding how this compound interacts with biological targets and participates in chemical reactions is critical for unlocking its potential. The presence of the sulfonylpiperidine and bromobenzyl moieties suggests several avenues for mechanistic investigation.

The sulfonamide group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The piperidine ring is another key heterocyclic scaffold prevalent in many biologically active compounds. rsc.org The bromine atom on the benzyl ring can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in drug-receptor binding.

Future mechanistic studies should aim to:

Identify Biological Targets: High-throughput screening of this compound against various biological targets, such as enzymes and receptors, could reveal its potential therapeutic applications. For instance, related sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases. nih.gov

Elucidate Binding Modes: Once a biological target is identified, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could be employed to understand the precise binding interactions at the atomic level.

Investigate Reaction Mechanisms: From a chemical perspective, the reactivity of the C-Br bond and the sulfonyl group should be explored. This could involve studying its participation in cross-coupling reactions or its stability under various conditions.

Broadening the Spectrum of Chemical and Biological Applications

Based on the known activities of related compounds, this compound holds promise in several areas of chemical and biological science.

Medicinal Chemistry:

Anticancer Agents: Compounds containing a 2-(4-bromobenzyl) moiety have demonstrated potent antiproliferative activity against cancer cell lines, acting as dual topoisomerase-I/II inhibitors. nih.govrsc.org Furthermore, N-benzyl-5-bromoindolin-2-one derivatives have shown promising anticancer effects. mdpi.com These findings strongly suggest that this compound and its derivatives warrant investigation as potential anticancer agents.

Antimicrobial Agents: Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and shown to possess antimicrobial properties. mdpi.com Given the prevalence of the sulfonamide group in antibacterial drugs, exploring the antimicrobial spectrum of this compound is a logical next step.

Materials Science: The crystalline nature and potential for self-assembly of such molecules could be exploited in the development of novel organic materials with interesting optical or electronic properties.

The following table summarizes the potential applications based on the activities of structurally related compounds:

| Application Area | Rationale based on Structurally Related Compounds | Reference |

| Anticancer | 2-(4-bromobenzyl) tethered compounds show antiproliferative activity. | nih.govrsc.org |

| N-benzyl-5-bromoindolin-2-ones exhibit anticancer properties. | mdpi.com | |

| Antimicrobial | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have antimicrobial activity. | mdpi.com |

| Sulfonamides are a known class of antibacterial agents. | ||

| Carbonic Anhydrase Inhibition | Sulfonamide-containing piperidine derivatives act as carbonic anhydrase inhibitors. | nih.gov |

Synergistic Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. Future studies on this compound should leverage this integration to accelerate discovery and deepen understanding.

Computational Screening and Design:

Molecular Docking: In silico docking studies can predict the binding affinity of this compound and its virtual derivatives to a wide range of biological targets, helping to prioritize compounds for synthesis and experimental testing. tubitak.gov.tr

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic properties, reactivity, and spectroscopic signatures of the molecule, aiding in the interpretation of experimental data. nanobioletters.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time, revealing important information about binding stability and conformational changes. nih.gov

Experimental Validation:

The predictions from computational studies must be validated through rigorous experimental work, including chemical synthesis, spectroscopic characterization, and biological assays. The interplay between in silico predictions and in vitro/in vivo testing creates a feedback loop that can guide the design of more potent and selective molecules. For example, in silico predictions of the antimicrobial effect and toxicity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were followed by in vitro testing to confirm the findings. mdpi.com

The following table outlines the synergistic use of computational and experimental techniques:

| Computational Technique | Purpose | Experimental Validation |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Enzyme inhibition assays, binding assays. |

| DFT/QM Calculations | Determine electronic properties and predict reactivity. | Spectroscopic analysis (NMR, IR), chemical reactivity studies. |

| MD Simulations | Analyze dynamic behavior and interaction stability. | X-ray crystallography, biophysical characterization. |

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-((4-Bromobenzyl)sulfonyl)piperidine?

- Methodological Answer : The compound is synthesized via sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride. A typical procedure involves reacting piperidine with the sulfonyl chloride in dry pyridine under inert conditions. After stirring at room temperature, the mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography. Yields exceeding 95% have been reported using this method . Critical steps include controlling reaction temperature and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm the sulfonyl-piperidine linkage and bromobenzyl substitution pattern. For example, characteristic signals include aromatic protons (δ 7.4–7.9 ppm) and piperidine protons (δ 1.4–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity. A reported HRMS (ESI) for a related compound showed [M+H]+ at m/z 275.09805 .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What are the common biological targets for sulfonyl-piperidine derivatives?

- Methodological Answer : Sulfonyl-piperidines are investigated for enzyme inhibition (e.g., nucleotide pyrophosphatases) due to the sulfonyl group’s electrophilic nature, which interacts with catalytic residues. Bromine substitution enhances halogen bonding with protein targets. Preliminary studies suggest activity against viral proteases and cancer-related kinases, though target validation requires competitive binding assays and crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

- Methodological Answer : Key optimizations include:

- Base Selection : Use weak bases (e.g., Na2CO3) to maintain pH 9–10, reducing side reactions like sulfonate ester formation .

- Solvent Control : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Purification : Recrystallization from methanol or ethanol removes unreacted sulfonyl chloride and piperidine by-products .

Q. How to design structure-activity relationship (SAR) studies for bromobenzyl-sulfonyl piperidines?

- Methodological Answer :

- Variation of Substituents : Compare 4-bromo vs. 3-bromo isomers (see and ) to assess positional effects on biological activity.

- Functional Group Swapping : Replace the bromine with fluorine or methyl groups to study electronic and steric influences.

- Assay Design : Use enzyme inhibition assays (e.g., IC50 determination) and cellular models (e.g., antiviral efficacy in Vero cells) to quantify activity .

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Systematic Comparison : Replicate studies under identical conditions (e.g., enzyme concentration, buffer pH).

- Meta-Analysis : Evaluate substituent effects across literature; e.g., 4-bromo derivatives may show higher BRD4 inhibition than 3-bromo analogs due to better hydrophobic pocket fit .

- Advanced Modeling : Perform molecular docking to predict binding modes and identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for sulfonyl-piperidine derivatives?

- Analysis : Yields depend on:

- Reagent Purity : Impure sulfonyl chloride reduces efficiency.

- Workup Methods : Column chromatography (97% yield) vs. simple filtration (82% yield) impacts recovery .

- Scale : Microscale reactions often report higher yields due to easier impurity control.

Q. How to address conflicting spectral data for piperidine ring protons in NMR studies?

- Analysis : Proton splitting patterns (e.g., δ 1.4–1.6 ppm for piperidine CH2 groups) vary with solvent (CDCl3 vs. DMSO) and concentration. Use deuterated solvents consistently and compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.